Gemcabene
Übersicht
Beschreibung
Gemcabene is a peroxisome proliferation-activated receptor (PPARα) agonist . It is a novel, once-daily, oral therapy for patients who are unable to achieve normal levels of LDL-C or triglycerides with currently approved therapies, primarily statin therapy . It is a new drug that lowers low-density lipoprotein cholesterol (LDL-C), decreases triglycerides, and raises high-density lipoprotein cholesterol (HDL-C) .
Synthesis Analysis
Gemcabene inhibits both cholesterol and fatty acid synthesis as determined by the 14C-acetate incorporation in hepatocytes .
Molecular Structure Analysis
Gemcabene is a small molecule and is the monocalcium salt of a dialkyl ether dicarboxylic acid . It belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .
Chemical Reactions Analysis
In human hepatoma cells, gemcabene inhibited IL-6 plus IL-1β-induced CRP production in a concentration-dependent manner, reaching 70% inhibition at 2 mM . In TNF-α-stimulated primary human coronary artery endothelial cells, both CRP and IL-6 productions were reduced by 70% at 2 mM gemcabene concentration .
Physical And Chemical Properties Analysis
Gemcabene has a chemical formula of C16H30O5 and a molecular weight of 302.4064 . It is soluble in water up to 10 mg/mL .
Wissenschaftliche Forschungsanwendungen
Gemcitabine in Pancreatic Cancer Treatment
Gemcitabine has been extensively studied in the context of pancreatic cancer. Cunningham et al. (2009) conducted a Phase III randomized comparison to evaluate the efficacy of gemcitabine versus gemcitabine plus capecitabine in patients with advanced pancreatic cancer. The study highlighted the potential improvement in overall survival and progression-free survival with the addition of capecitabine to the standard gemcitabine treatment, suggesting a new standard first-line option for treating this disease (Cunningham et al., 2009).
Gemcitabine in Combination Therapies
The combination of gemcitabine with other chemotherapeutic agents has been a focus of research to enhance treatment efficacy. A systematic review and meta-analysis by Heinemann et al. (2008) evaluated the benefit of gemcitabine-based combination chemotherapy in advanced pancreatic cancer. The analysis revealed a significant survival benefit when gemcitabine was combined with platinum analogs or fluoropyrimidines, providing evidence for the effectiveness of combination therapies (Heinemann et al., 2008).
Personalized Cancer Therapy
The concept of "Mouse Avatars" and Co-clinical Trials represents a novel application of gemcitabine in personalized cancer therapy. Malaney et al. (2014) discussed the development of "Mouse Avatars," which involves implanting patient tumor samples in mice and using these models for drug efficacy studies. This approach allows for the identification of a personalized therapeutic regimen for each patient, potentially revolutionizing the drug development and healthcare process for cancer treatment (Malaney et al., 2014).
Gemcitabine-mediated Radiosensitization
Gemcitabine's role as a potent radiosensitizer has been explored in the context of enhancing the efficacy of radiation therapy. Lawrence et al. (1997) summarized preclinical and early clinical studies designed to elucidate the mechanism of action of gemcitabine in radiosensitization. The findings suggest that gemcitabine can significantly potentiate the toxicity of radiation treatment, highlighting its potential as a radiation sensitizer in cancer therapy (Lawrence et al., 1997).
Neoadjuvant Use in Pancreatic Cancer
The neoadjuvant use of gemcitabine in combination with radiation therapy (Gem/RT) has been investigated as a new treatment strategy for previously unresectable pancreatic cancer. Ammori et al. (2003) reviewed the safety and efficacy of Gem/RT in the neoadjuvant setting, based on their experience with a cohort of patients who underwent surgical resection following the combined therapy. The results indicate that surgical resection may be safely performed after Gem/RT in select patients, providing a new avenue for treatment in cases initially considered unresectable (Ammori et al., 2003).
Safety And Hazards
Zukünftige Richtungen
Gemcabene was being evaluated in a Phase 2 randomized, double-blind, placebo-controlled study to assess its efficacy, safety, and tolerability in patients with severe hypertriglyceridemia . The company is currently assessing additional therapeutic indications for gemcabene that may strengthen their pipeline of assets, including COVID-19 in combination with ANA001 .
Eigenschaften
IUPAC Name |
6-(5-carboxy-5-methylhexoxy)-2,2-dimethylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O5/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20/h5-12H2,1-4H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMBRCRVFFHJKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171407 | |
Record name | Gemcabene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gemcabene | |
CAS RN |
183293-82-5 | |
Record name | Gemcabene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183293825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gemcabene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gemcabene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEMCABENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96UX1DDKS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.